![molecular formula C10H8ClN3O4S B215364 5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215364.png)
5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as 'CSNIMI' and is synthesized using a specific method that involves multiple steps.
Wirkmechanismus
The mechanism of action of CSNIMI is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CSNIMI has also been found to inhibit the activity of certain enzymes that are involved in the synthesis of bacterial and fungal cell walls, leading to their death.
Biochemical and Physiological Effects:
CSNIMI has been found to exhibit several biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells. CSNIMI has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, CSNIMI has been found to exhibit antibacterial and antifungal activity by disrupting the synthesis of bacterial and fungal cell walls.
Vorteile Und Einschränkungen Für Laborexperimente
CSNIMI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a specific method. CSNIMI is also soluble in common organic solvents, making it easy to handle in lab experiments. However, CSNIMI has certain limitations for lab experiments. It is a toxic compound that requires specific handling and safety precautions. CSNIMI is also expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of CSNIMI. One potential direction is the development of new anticancer drugs based on the structure of CSNIMI. Another potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of CSNIMI. In addition, further studies are needed to fully understand the mechanism of action of CSNIMI and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of CSNIMI involves multiple steps that require specific reagents and conditions. The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-nitro-1-methylimidazole in the presence of a base such as triethylamine. This results in the formation of 5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methylimidazole. The second step involves the reduction of the nitro group using a reducing agent such as iron powder or zinc powder in the presence of an acid such as hydrochloric acid. This results in the formation of CSNIMI.
Wissenschaftliche Forschungsanwendungen
CSNIMI has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. CSNIMI has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. In addition, CSNIMI has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
5-[(3-chlorophenyl)sulfonyl]-4-nitro-1-methyl-1H-imidazole |
---|---|
Molekularformel |
C10H8ClN3O4S |
Molekulargewicht |
301.71 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)sulfonyl-1-methyl-4-nitroimidazole |
InChI |
InChI=1S/C10H8ClN3O4S/c1-13-6-12-9(14(15)16)10(13)19(17,18)8-4-2-3-7(11)5-8/h2-6H,1H3 |
InChI-Schlüssel |
NWJGYGRBWMPRPV-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CN1C=NC(=C1S(=O)(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.